N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772701
InChI: InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-9-1-2-12-10(5-9)13(21)11(6-19-12)14(22)20-8-3-4-26(23,24)7-8/h1-2,5-6,8H,3-4,7H2,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C15H13F3N2O5S
Molecular Weight: 390.3 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

CAS No.:

Cat. No.: VC14772701

Molecular Formula: C15H13F3N2O5S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide -

Specification

Molecular Formula C15H13F3N2O5S
Molecular Weight 390.3 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-9-1-2-12-10(5-9)13(21)11(6-19-12)14(22)20-8-3-4-26(23,24)7-8/h1-2,5-6,8H,3-4,7H2,(H,19,21)(H,20,22)
Standard InChI Key LKHDHROBNHWVSX-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at position 3 with a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Position 6 of the quinoline ring hosts a trifluoromethoxy group, while position 4 contains a hydroxyl group . The tetrahydrothiophene sulfone moiety introduces polarity and conformational rigidity, potentially influencing binding affinity and metabolic stability.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC15H13F3N2O5S\text{C}_{15}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight390.3 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide
Canonical SMILESC1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F
InChIKeyLKHDHROBNHWVSX-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the quinoline core. A plausible route includes:

  • Quinoline Formation: Cyclization of aniline derivatives with ketones or aldehydes under acid catalysis.

  • Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution.

  • Carboxamide Coupling: Reaction of the quinoline-3-carboxylic acid derivative with 3-aminotetrahydrothiophene-1,1-dioxide using coupling agents like EDCl/HOBt.

Analytical Characterization

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% in research-grade samples).

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 390.3.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary in vitro assays indicate inhibitory effects against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The sulfone moiety may disrupt microbial cell wall biosynthesis, though target identification remains pending.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a lead for optimizing pharmacokinetic properties. Structural analogues, such as the 8-trifluoromethoxy isomer , exhibit altered bioactivity, underscoring the impact of substituent positioning (Table 2).

Table 2: Comparison with 8-Trifluoromethoxy Analogue

Property6-Trifluoromethoxy Derivative8-Trifluoromethoxy Derivative
Anticancer IC50 (HepG2)10 µM25 µM
Antimicrobial MIC (S. aureus)8 µg/mL32 µg/mL
LogP (Predicted)2.12.8

Therapeutic Prospects

  • Antibiotic Adjuvants: Synergy with β-lactams against methicillin-resistant S. aureus (MRSA).

  • Oncology: Combinatorial regimens with DNA-damaging agents to enhance efficacy.

Future Research Directions

Mechanistic Elucidation

  • Target deconvolution using proteomics and CRISPR screens.

  • In vivo pharmacokinetic studies to assess bioavailability and half-life.

Structural Modifications

  • Exploring replacements for the trifluoromethoxy group to balance potency and solubility.

  • Investigating bicyclic sulfone variants to improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator